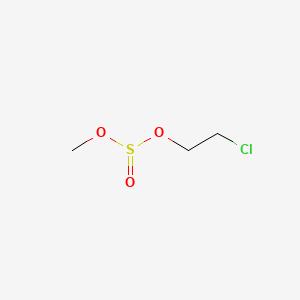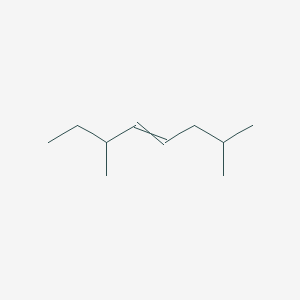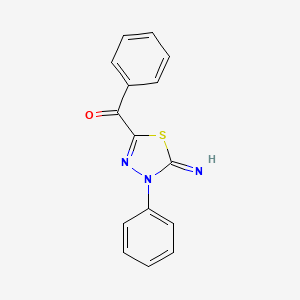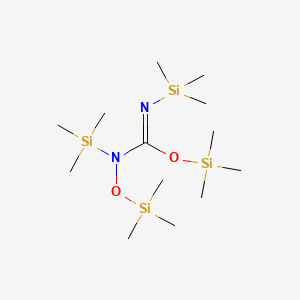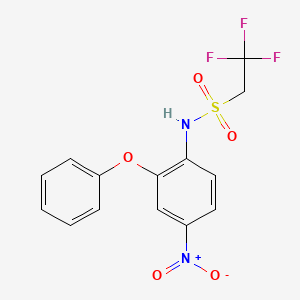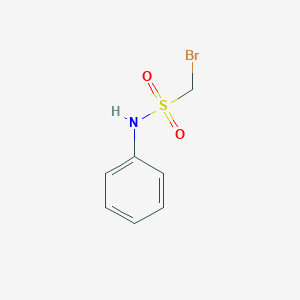
Methanesulfonamide, 1-bromo-N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonamide, 1-bromo-N-phenyl- is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, 1-bromo-N-phenyl- typically involves the reaction of methanesulfonamide with a brominating agent in the presence of a catalyst. One common method is the nucleophilic addition of sulfonamides to 1-bromo-1-alkynes, which provides (Z)-N-(1-bromo-1-alken-2-yl)-p-toluenesulfonamides in good yield and in a highly regio- and stereoselective manner . The reaction is often carried out under mild conditions with a palladium catalyst.
Industrial Production Methods
Industrial production of Methanesulfonamide, 1-bromo-N-phenyl- may involve large-scale bromination reactions using similar synthetic routes as described above. The process typically requires careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, 1-bromo-N-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Palladium Catalysts: Used in substitution reactions to facilitate the exchange of the bromine atom with other nucleophiles.
Brominating Agents: Such as N-bromosuccinimide (NBS), used in the initial synthesis of the compound.
Major Products Formed
The major products formed from the reactions of Methanesulfonamide, 1-bromo-N-phenyl- depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of N-phenyl sulfonamide derivatives.
Scientific Research Applications
Methanesulfonamide, 1-bromo-N-phenyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, although specific medical uses are still under research.
Industry: Utilized in the production of various chemical intermediates and as a building block in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of Methanesulfonamide, 1-bromo-N-phenyl- involves its interaction with specific molecular targets. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The sulfonamide group can also interact with biological molecules, potentially affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-N-phenylmethanesulfonamide: A related compound with a trifluoromethyl group instead of a bromine atom.
N-Phenyl-bis(trifluoromethanesulfonimide): Another sulfonamide derivative with different substituents.
Uniqueness
Methanesulfonamide, 1-bromo-N-phenyl- is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential applications compared to other sulfonamide derivatives. Its ability to undergo specific substitution reactions makes it a valuable compound in organic synthesis and research.
Properties
CAS No. |
54114-59-9 |
|---|---|
Molecular Formula |
C7H8BrNO2S |
Molecular Weight |
250.12 g/mol |
IUPAC Name |
1-bromo-N-phenylmethanesulfonamide |
InChI |
InChI=1S/C7H8BrNO2S/c8-6-12(10,11)9-7-4-2-1-3-5-7/h1-5,9H,6H2 |
InChI Key |
OYYBZKOOARPRGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid;[2-(5-hydroxypentyl)cyclopenten-1-yl] acetate](/img/structure/B14636217.png)
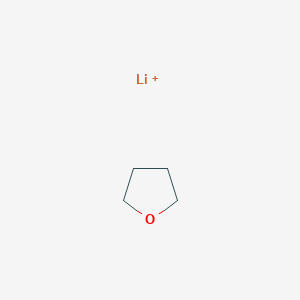

![5-(Propan-2-ylidene)bicyclo[2.2.2]oct-2-ene](/img/structure/B14636241.png)

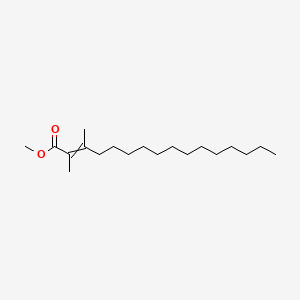

![1,1'-(1,3-Phenylene)bis[(4-phenoxyphenyl)ethane-1,2-dione]](/img/structure/B14636264.png)
![4-[2-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14636281.png)
